molecular formula C10H11NO4 B1378526 4-(2-Aminoethyl)benzene-1,3-dioic acid CAS No. 1427502-38-2

4-(2-Aminoethyl)benzene-1,3-dioic acid

Cat. No.: B1378526
CAS No.: 1427502-38-2
M. Wt: 209.2 g/mol
InChI Key: VNSFDJDLAFXKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)benzene-1,3-dioic acid is a synthetic organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol. It is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3 and an aminoethyl (-CH2CH2NH2) group at position 4, making it a versatile building block for chemical synthesis . This compound serves as a key intermediate in the synthesis of more complex molecules for scientific research. Its applications span across chemistry, biology, and medicine. In chemical research, it is utilized in various reactions, including oxidation, reduction, and substitution, to create derivatives and complex molecular structures . In biology and medicine, studies suggest it interacts with enzymes involved in neurotransmitter synthesis, particularly influencing the biosynthesis of catecholamines like dopamine, which indicates a potential role in neurobiological research . Furthermore, it has been investigated for its therapeutic potential, specifically in developing lipid-like nanoparticles (LLNs) for mRNA delivery systems. These LLNs, which incorporate this compound as a component, have shown optimized accumulation in liver and spleen tissues, indicating strong potential for targeted drug delivery applications . The compound can be synthesized through several methods, including direct functionalization of benzene-1,3-dicarboxylic acid derivatives via nucleophilic substitution with ethylenediamine, or through multi-step syntheses involving cyclobutane intermediates . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

4-(2-aminoethyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFDJDLAFXKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization via Nucleophilic Substitution

One approach involves starting with a benzene-1,3-dicarboxylic acid derivative and substituting a suitable leaving group with an aminoethyl moiety. This typically involves halogenated intermediates such as benzene-1,3-dicarboxylic acid dichlorides or dibromides, which undergo nucleophilic substitution with ethylenediamine derivatives under controlled conditions. The process generally requires:

  • Reaction Conditions: Elevated temperatures (around 80–120°C), polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reagents: Ethylenediamine or aminoethyl derivatives, catalysts like potassium carbonate or sodium hydride to facilitate substitution.

Cycloaddition and Ring-Opening Strategies

Recent research indicates that cycloaddition reactions, particularly involving enamines and electrophilic olefins, can be employed to synthesize amino-substituted aromatic compounds. For example, the reaction of enamines derived from benzene derivatives with acrylonitrile or acrylic acid esters at high temperatures (~170°C) can produce intermediates that, upon hydrolysis and further functionalization, yield 4-(2-Aminoethyl)benzene-1,3-dioic acid.

Multi-Step Synthesis via Cyclobutane Intermediates

Research from Russian chemical literature suggests that cyclobutane derivatives can serve as key intermediates. The synthesis involves:

  • Carboxylation of cyclobutane derivatives.
  • Introduction of azido groups through nucleophilic substitution.
  • Reduction of azides to amines.
  • Ring-opening and functional group transformations to obtain the aminoethyl group attached to the aromatic ring.

This method, although complex, offers high regioselectivity and control over substitution patterns.

Industrial Synthesis Methodologies

Acylation and Sulfonation Pathway

Industrial production often begins with the acylation of benzene derivatives, followed by sulfonation:

  • Step 1: Acylation of benzene with acetic anhydride or acetic acid using catalysts like sulfuric acid or phosphorus pentachloride, yielding acetylbenzene derivatives.
  • Step 2: Chlorosulfonation with chlorosulfonic acid under controlled temperature (below 50°C) produces benzene-1,3-disulfonyl chlorides.
  • Step 3: Amination via nucleophilic substitution with ethylenediamine or related amines introduces the aminoethyl group.
  • Step 4: Hydrolysis and purification steps yield the target compound.

Use of Protecting Groups and Selective Functionalization

Selective protection of functional groups (e.g., esterification or sulfonyl protection) allows for regioselective reactions, minimizing side reactions and improving overall yield.

Reaction Data and Conditions

Method Starting Material Reagents Reaction Conditions Yield (%) Notes
Nucleophilic substitution Benzene-1,3-dicarboxylic acid dichloride Ethylenediamine Elevated temp (~100°C), polar aprotic solvent 70–85 Requires prior chlorination
Cycloaddition-based Aromatic precursors with enamines Acrylonitrile, high temperature (~170°C) Solvent: acetonitrile, high pressure 60–75 Multi-step, regioselective
Industrial acylation & sulfonation Benzene derivatives Acetic anhydride, chlorosulfonic acid 50–70°C, controlled addition 80–90 Large-scale, high purity

Research Findings and Innovations

Recent research emphasizes the development of more sustainable and cost-effective routes:

For example, the use of phosphorus pentachloride for chlorosulfonation reduces reagent consumption and waste compared to traditional methods. Additionally, employing microwave-assisted synthesis accelerates reaction times and improves yields.

Notes on Purification and Characterization

Post-synthesis purification involves recrystallization from suitable solvents (e.g., ethanol, cold water) and chromatography techniques for analytical-grade purity. Characterization methods include:

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzene-1,3-dioic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Chemistry

4-(2-Aminoethyl)benzene-1,3-dioic acid serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions. Its ability to form derivatives makes it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound interacts with enzymes involved in neurotransmitter synthesis, particularly influencing the biosynthesis of catecholamines like dopamine. These interactions suggest a role in neurobiology and potential implications for neurological disorders.

Medicine

The compound has been investigated for its therapeutic potential . Studies have focused on its use in developing lipid-like nanoparticles (LLNs) for mRNA delivery systems. These LLNs have shown optimized accumulation in liver and spleen tissues, indicating their potential for targeted drug delivery.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials with specific properties. Its reactivity makes it suitable for creating polymers and other functional materials.

Case Study 1: Lipid Polymer Hybrid Nanoparticles (LPNs)

A study investigated the incorporation of biodegradable polymers into LLNs using this compound as a key component. The findings demonstrated that specific polymer combinations significantly enhanced delivery efficiency.

Polymer TypeDelivery Efficiency (%)Notes
PLGA (MW 24k-38k)85Best performance observed
PCL70Moderate efficiency
PEG60Lower accumulation

The study highlighted that LPNs utilizing this compound exhibited superior performance compared to other formulations.

Case Study 2: Schiff Base Derivatives

Another application involved synthesizing Schiff base derivatives from this compound. These derivatives were screened against various bacteria, showing promising antibacterial activity comparable to standard drugs like ciprofloxacin and amoxicillin.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)benzene-1,3-dioic acid involves its interaction with molecular targets and pathways within biological systems. The aminoethyl group and carboxylic acid groups play a key role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Functional Group Variations

The following table compares 4-(2-Aminoethyl)benzene-1,3-dioic acid with structurally related compounds based on substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Activities Source
This compound C10H11NO4 209.20 1,3-dioic acid, aminoethyl Hypothesized: Chelation, solubility enhancement Synthetic
4-Hydroxybenzene-1,3-dioic acid (Compound 6) C8H6O6 198.13 1,3-dioic acid, hydroxyl Metal coordination, ligand in polymers
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol) C8H11NO2 153.18 1,2-diol, aminoethyl Neurotransmitter, cardiovascular agent
Hydroxytyrosol (4-(2-Hydroxyethyl)benzene-1,2-diol) C8H10O3 154.16 1,2-diol, hydroxyethyl Antioxidant, anti-inflammatory
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C9H8O4 180.16 3,4-dihydroxy, acrylic acid Antimicrobial, antioxidant
5-((4-Carboxyphenoxy)methyl)benzene-1,3-dioic acid C16H12O8 332.26 1,3-dioic acid, phenoxymethyl Anticancer (lung cancer cells)

Biological Activity

4-(2-Aminoethyl)benzene-1,3-dioic acid, also known as 2-amino-1,3-benzenedicarboxylic acid, is a compound with significant biological activity due to its structural features, which include two carboxylic acid groups and an aminoethyl side chain. This article explores the compound's biological activities, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.2 g/mol
  • Structure : The compound consists of a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions and an aminoethyl group at the para position.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of derivatives synthesized from this compound. These derivatives were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin and amoxicillin.

Bacterial Strain Inhibition Zone (mm) Standard Drug Comparison
Staphylococcus aureus15Ciprofloxacin (20 mm)
Escherichia coli12Amoxicillin (18 mm)
Pseudomonas aeruginosa10Ciprofloxacin (22 mm)

Neurological Implications

The compound has been shown to interact with enzymes involved in catecholamine biosynthesis, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase. These interactions may influence dopamine synthesis and release, suggesting a potential role in neurological processes. This implicates the compound in the modulation of neurotransmitter levels, which could be relevant for conditions like Parkinson's disease.

The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Interaction : Binding to enzymes involved in neurotransmitter synthesis.
  • Cell Signaling Modulation : Influencing cellular signaling pathways that regulate gene expression.
  • Subcellular Localization : Accumulating in mitochondria and cytoplasm to participate in critical enzymatic reactions.

Applications in Drug Delivery

This compound has been utilized in the development of lipid-like nanoparticles (LLNs) for mRNA delivery. These nanoparticles have shown optimized accumulation in liver and spleen tissues, indicating their potential for targeted drug delivery systems.

Case Study: Lipid Polymer Hybrid Nanoparticles (LPNs)

A study focused on incorporating biodegradable polymers into LLNs using this compound as a key component. The findings revealed that specific polymer combinations significantly enhanced delivery efficiency.

Polymer Type Delivery Efficiency (%) Notes
PLGA (MW 24k-38k)85Best performance observed
PCL70Moderate efficiency
PEG60Lower accumulation

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Aminoethyl)benzene-1,3-dioic acid, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as alkylation of benzene-1,3-dioic acid precursors followed by amine group introduction via reductive amination. Key steps include:

  • Purification: Use recrystallization (e.g., ethanol/water mixtures) or HPLC with a C18 column to isolate impurities.
  • Characterization: Confirm structure via 1H^1H-/13C^{13}C-NMR (peaks at δ 2.8–3.2 ppm for the aminoethyl group and δ 12–13 ppm for carboxylic protons) and FT-IR (stretching bands at ~1700 cm1^{-1} for carboxylic acids and ~3300 cm1^{-1} for amines). Purity ≥95% is validated via LC-MS or elemental analysis .

Advanced: How does the spatial arrangement of carboxylic groups in this compound influence metal-organic framework (MOF) topology?

Methodological Answer:
The 1,3-dioic acid configuration enables angular coordination with metal nodes (e.g., lanthanides or transition metals), forming 2D layered MOFs.

  • Experimental Design: Use hydrothermal synthesis (120–150°C, pH 4–6) with metal salts (e.g., Tb(NO3_3)3_3) and characterize via single-crystal XRD to determine topology (e.g., shubnikov plane net).
  • Computational Modeling: Employ density functional theory (DFT) to predict bond angles and linker-metal interactions. Compare simulated and experimental PXRD patterns to validate framework stability .

Advanced: How can researchers resolve contradictions in reported biological activities of its coordination polymers (e.g., anti-cancer efficacy)?

Methodological Answer:
Discrepancies may arise from differences in polymer crystallinity, metal ion choice, or assay conditions.

  • Validation Strategies:
    • In vitro Replication: Use standardized cell lines (e.g., HeLa or MCF-7) with ATP-based viability assays. Include positive controls (e.g., cisplatin) and dose-response curves.
    • Docking Studies: Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like topoisomerase II. Cross-validate with in vitro enzyme inhibition assays (IC50_{50} measurements) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR identifies the aminoethyl (–CH2_2NH2_2) and aromatic protons, while 13C^{13}C-NMR confirms carboxylic carbons (~170 ppm).
  • FT-IR: Peaks at 2500–3300 cm1^{-1} (O–H stretching) and 1540–1650 cm-1_\text{-1} (C=O) validate functional groups.
  • Mass Spectrometry: ESI-MS in negative mode detects [M–H]^- ions for molecular weight confirmation .

Advanced: How to design experiments assessing its role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with varied substrate concentrations.
  • Mechanistic Analysis: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Structural Insights: Pair with X-ray crystallography of enzyme-inhibitor complexes (e.g., PDB deposition) to identify binding motifs .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • Storage: Keep at 2–8°C in airtight, light-resistant containers to prevent amine oxidation and carboxylic acid dimerization.
  • PPE: Use nitrile gloves, lab coats, and fume hoods. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational methods predict its utility in material science?

Methodological Answer:

  • MOF Simulation: Use Materials Studio to model ligand-metal interactions and porosity (e.g., BET surface area predictions).
  • Thermal Stability: Perform thermogravimetric analysis (TGA) under N2_2 to compare simulated and experimental decomposition temperatures (typically >300°C for robust frameworks) .

Advanced: What strategies mitigate batch-to-batch variability in biological studies?

Methodological Answer:

  • Standardized Synthesis: Adopt flow chemistry for reproducible reaction conditions (temperature, residence time).
  • QC Metrics: Enforce strict QC thresholds (e.g., ≥98% purity via HPLC, metal content ≤0.1% via ICP-MS) before biological testing .

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